

Spectroscopic Profile of Diisobutyl Glutarate: A Technical Guide

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Compound of Interest

Compound Name: *Diisobutyl glutarate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **diisobutyl glutarate** ($C_{13}H_{24}O_4$, CAS No: 71195-64-7). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for these techniques, and provides a visual representation of the general analytical workflow.

Data Presentation

The spectroscopic data for **diisobutyl glutarate** is summarized in the following tables. It is important to note that while some experimental data is available, complete spectral datasets are not consistently found in publicly accessible databases. In such cases, predicted data based on established chemical shift and fragmentation principles is provided and clearly indicated.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available experimental 1H NMR spectrum for **diisobutyl glutarate** could be located. Therefore, a predicted 1H NMR spectrum is presented below based on standard chemical shift values for similar ester compounds.

Table 1: Predicted ^1H NMR Chemical Shifts for **Diisobutyl Glutarate**

Protons (Structure)	Predicted Chemical Shift (ppm)	Multiplicity	Integration
a (-CH(CH ₃) ₂)	~1.9	Nonet	2H
b (-CH ₂)	~3.8	Doublet	4H
c (-CH ₂ CH ₂ CH ₂ -)	~1.9	Quintet	2H
d (-COCH ₂ -)	~2.3	Triplet	4H
e (-CH(CH ₃) ₂)	~0.9	Doublet	12H

Note: This is a predicted spectrum. Actual experimental values may vary.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a ^{13}C NMR spectrum for **diisobutyl glutarate** is noted in the SpectraBase database, the specific peak data is not publicly available.[\[1\]](#) The following table presents predicted chemical shifts based on typical values for esters.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Diisobutyl Glutarate**

Carbon (Structure)	Predicted Chemical Shift (ppm)
Carbonyl (C=O)	~173
Methylene (-OCH ₂ -)	~71
Methine (-CH(CH ₃) ₂)	~28
Methylene (-COCH ₂ -)	~34
Methylene (-CH ₂ CH ₂ CH ₂ -)	~20
Methyl (-CH ₃)	~19

Note: This is a predicted spectrum based on general values for esters. Actual experimental values may vary.

Infrared (IR) Spectroscopy

A vapor phase IR spectrum of **diisobutyl glutarate** is available through SpectraBase, though the full spectrum is not publicly accessible.[1] The expected characteristic absorption bands for an aliphatic ester are listed below.

Table 3: Characteristic IR Absorption Bands for **Diisobutyl Glutarate**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C-H stretch (alkane)	2850-3000	Strong
C=O stretch (ester)	1735-1750	Strong
C-O stretch (ester)	1000-1300	Strong

Mass Spectrometry (MS)

The NIST Mass Spectrometry Data Center provides fragmentation information for **diisobutyl glutarate**, obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1] The mass spectrum contains a total of 48 peaks.[1]

Table 4: Key Mass Spectrometry Fragments for **Diisobutyl Glutarate**

m/z	Relative Intensity	Possible Fragment
57	High	[C ₄ H ₉] ⁺ (isobutyl cation)
115	High	[M - OCH ₂ (CH(CH ₃) ₂)] ⁺ or rearrangement products
171	High	[M - C ₄ H ₉ O] ⁺
244	Low to absent	[M] ⁺ (Molecular Ion)

Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of spectroscopic data for a liquid ester like **diisobutyl glutarate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of **diisobutyl glutarate** is dissolved in a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration ($\delta = 0.00$ ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.
- ^1H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay are often required compared to ^1H NMR.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a liquid sample like **diisobutyl glutarate**, the Attenuated Total Reflectance (ATR) technique is commonly used. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the clean ATR crystal or empty salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum. A typical spectral range is $4000\text{-}400 \text{ cm}^{-1}$.

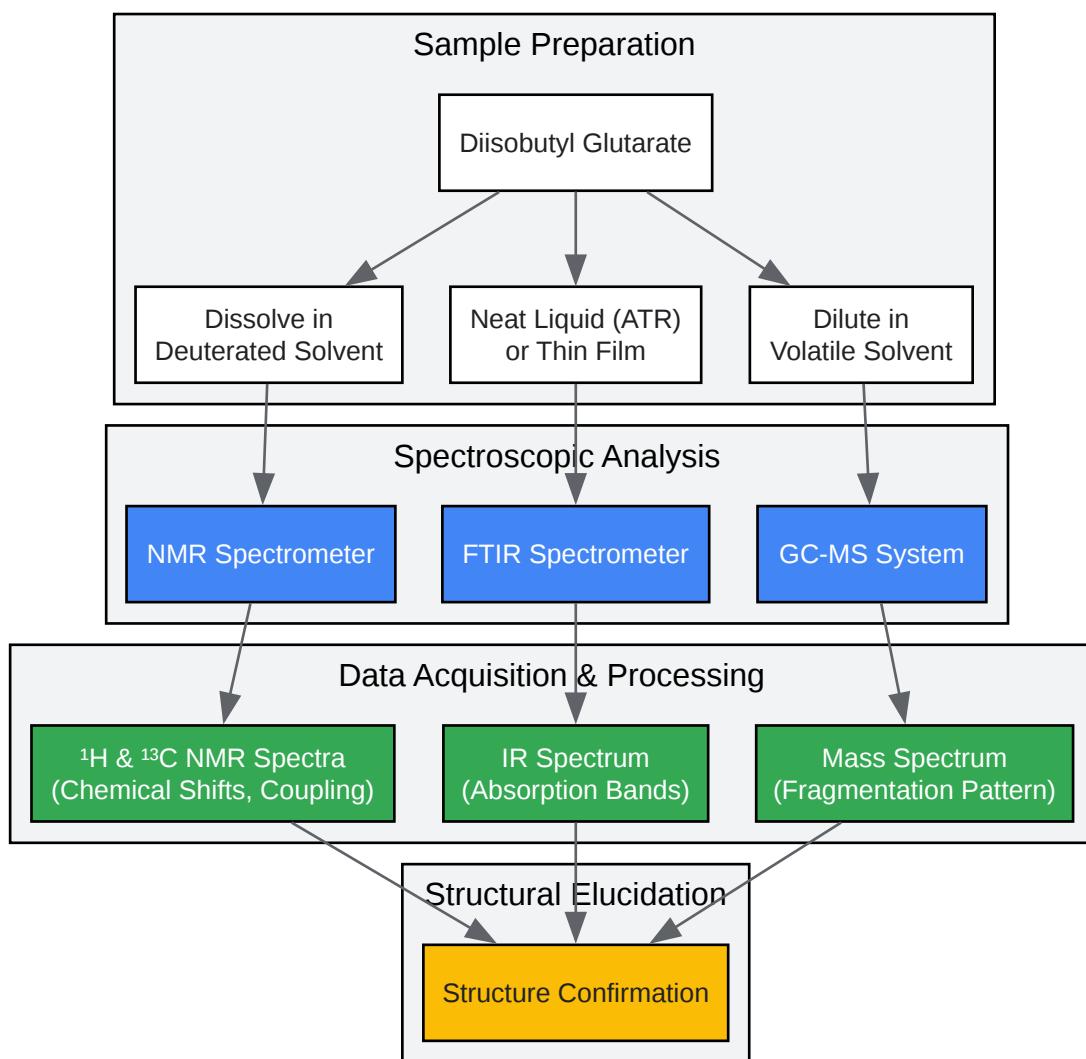
- Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **diisobutyl glutarate** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis. The GC is equipped with a capillary column suitable for separating semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
- GC Separation: A small volume of the prepared sample is injected into the heated GC inlet, where it is vaporized. The vaporized sample is carried by an inert gas (e.g., helium) through the column. The column is subjected to a temperature program to facilitate the separation of components based on their boiling points and interactions with the stationary phase.
- MS Analysis: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Electron ionization (EI) is a common method, where the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
- Data Analysis: The resulting mass spectrum for each chromatographic peak is analyzed. The molecular ion peak (if present) provides the molecular weight of the compound, and the fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation and library matching.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as **diisobutyl glutarate**.



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References

- 1. Diisobutyl Glutarate | C13H24O4 | CID 117054 - PubChem [pubchem.ncbi.nlm.nih.gov]
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